2-(3-Methoxyphenyl)aniline

Description

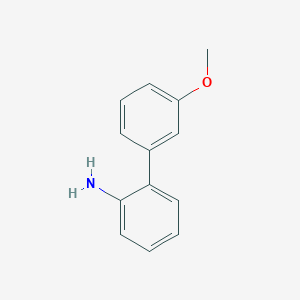

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQIDJIQNGOLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374844 | |

| Record name | SBB007488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38089-02-0 | |

| Record name | SBB007488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38089-02-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Methoxyphenyl)aniline from 3-Methoxyphenol

Introduction

The 2-arylaniline scaffold is a privileged structural motif prevalent in a vast array of functional molecules, from pharmaceuticals to advanced organic materials.[1][2] Its unique stereoelectronic properties, arising from the ortho-substitution on the aniline ring, make it a critical building block in drug discovery. Compounds featuring this core structure often exhibit potent biological activities, including kinase inhibition for anti-cancer therapies.[1][3] However, the synthesis of specifically substituted 2-arylanilines requires a robust, high-yielding, and modular approach to facilitate the exploration of chemical space.

This in-depth technical guide provides a field-proven, reliable synthetic route for the preparation of 2-(3-Methoxyphenyl)aniline, starting from the readily available bulk chemical, 3-methoxyphenol. The strategy hinges on a modern, palladium-catalyzed cross-coupling reaction, selected for its exceptional functional group tolerance, high efficiency, and well-understood mechanistic underpinnings. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded protocol for accessing this valuable molecular architecture.

Retrosynthetic Analysis and Strategic Overview

The primary strategic challenge is the formation of the C-C bond between the two aromatic rings. A retrosynthetic analysis of the target molecule, this compound, identifies the Suzuki-Miyaura cross-coupling reaction as the key transformation. This powerful reaction allows for the efficient formation of C(sp²)–C(sp²) bonds.[4][5]

Our forward synthesis is therefore designed as a convergent two-branch approach:

-

Activation of 3-Methoxyphenol: The phenolic hydroxyl group is a poor leaving group for cross-coupling. It must be converted into a more reactive functional group. Transformation into an aryl triflate (trifluoromethanesulfonate) provides an excellent pseudohalide leaving group, ideal for palladium-catalyzed reactions.[6][7]

-

Preparation of the Coupling Partner: The aniline fragment will be introduced as an organoboron reagent. Specifically, 2-aminophenylboronic acid pinacol ester is chosen for its stability, commercial availability, and high reactivity in the Suzuki coupling, often obviating the need for protecting the amine functionality.[8][9]

These two key intermediates are then converged in the final Suzuki-Miyaura coupling step to yield the target molecule.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from starting materials to the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(3-Methoxyphenyl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (also known as 3'-Methoxybiphenyl-2-amine). This biaryl amine is a valuable intermediate in medicinal chemistry and materials science, where its unique structural motif can be leveraged to develop novel compounds. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and application.

Core Molecular Identity and Properties

This compound is a biaryl compound characterized by a biphenyl backbone with an amino (-NH₂) substituent at the 2-position and a methoxy (-OCH₃) group at the 3'-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and interaction with biological systems.

Chemical Structure

The structural architecture is fundamental to understanding the molecule's behavior. The presence of the electron-donating amino and methoxy groups, combined with the rotational flexibility of the biphenyl bond, creates a distinct three-dimensional profile.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific isomer is not extensively published. The following table includes experimentally available and predicted data to provide a baseline for laboratory work. Predicted values are derived from computational models and should be used as estimations.

| Property | Value | Source |

| IUPAC Name | 3'-Methoxy-[1,1'-biphenyl]-2-amine | N/A |

| CAS Number | 38089-02-0 | [1] |

| Molecular Formula | C₁₃H₁₃NO | N/A |

| Molecular Weight | 199.25 g/mol | N/A |

| Boiling Point | 337.5 ± 17.0 °C (Predicted) | [1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (of conjugate acid) | 3.66 ± 0.10 (Predicted) | [1] |

| Appearance | Expected to be an off-white to pale yellow solid or oil | Inferred |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water | Inferred |

Spectroscopic and Analytical Profile

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete public database for this specific isomer is sparse, the following profile is based on established principles of organic spectroscopy and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

-

Aromatic Protons (8H): Signals would appear as a series of complex multiplets between ~6.7 and 7.4 ppm. The protons on the aniline ring are influenced by the strong electron-donating amine group, while the protons on the other ring are influenced by the methoxy group.

-

Amine Protons (2H): A broad singlet is expected, typically between 3.5 and 4.5 ppm. Its chemical shift can be highly variable depending on solvent and concentration.

-

Methoxy Protons (3H): A sharp singlet should appear around 3.8 ppm.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

-

Aromatic Carbons (12C): A set of 12 distinct signals is expected in the range of ~110-160 ppm. The carbon attached to the methoxy group (C3') would be significantly downfield (~159 ppm), as would the carbon attached to the amino group (C2).

-

Methoxy Carbon (1C): A signal around 55 ppm is characteristic of the methoxy carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: Two medium-to-sharp bands are expected in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage should be present around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a strong molecular ion peak at m/z = 199.

-

Key Fragments: Common fragmentation pathways may include the loss of a methyl radical (M-15) to give a peak at m/z = 184, or the loss of a methoxy group (M-31) to give a peak at m/z = 168.

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The most reliable and versatile method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This protocol provides a high-yielding pathway with excellent functional group tolerance. The causality behind this choice is its proven robustness and the commercial availability of the necessary building blocks.

Rationale and Mechanism

The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to form the C-C bond, while the base activates the boronic acid for the transmetalation step.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Reaction Setup (Self-Validating System):

-

To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-bromoaniline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation of the palladium catalyst, ensuring its catalytic activity is maintained.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add the degassed solvent system, typically a 4:1 mixture of toluene and water. The biphasic system is often essential for efficient Suzuki couplings.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

-

Aqueous Workup:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. The washes remove the inorganic base and salts.

-

Separate the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The gradient is chosen to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts.

-

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following recommendations are synthesized from safety data sheets of structurally related aromatic amines.[5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[5]

-

Handling Precautions: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area immediately and thoroughly with water.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound may be sensitive to air and light. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[5]

References

- Acros Organics. (2010). Safety Data Sheet for 3-Methoxypropylamine. [Link]

- PrepChem.com. (n.d.). Synthesis of 3-methoxy biphenyl. [Link]

- PubChem. (n.d.). 3'-Methoxy-3-methylbiphenyl-4-amine. [Link]

- MDAToM. (n.d.). 3,3'-Dimethoxy-2,2'-biphenyldiamine. [Link]

- PubChem. (n.d.). 3-Methoxybiphenyl. [Link]

- PubChem. (n.d.). 3-Methoxyphenethylamine. [Link]

- PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-YN-1-amine. [Link]

- Supplementary Information. (n.d.).

- ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. [Link]

- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

- Google Patents. (2022).

- eScholarship.org. (2024).

Sources

- 1. 38089-02-0 CAS MSDS (3'-METHOXYBIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(3-Methoxyphenyl)aniline

Introduction

2-(3-Methoxyphenyl)aniline is a biaryl amine derivative with a flexible ether linkage, a structure of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and establishing a benchmark for its spectral characterization.

The structural features—an aniline ring (Ring A) and a methoxy-substituted phenyl ring (Ring B)—give rise to a distinct and predictable NMR fingerprint. The electron-donating amino group on Ring A and the ether oxygen's influence on both rings, combined with the meta-disposed methoxy group on Ring B, create a nuanced electronic landscape that is directly reflected in the chemical shifts and coupling patterns of the NMR spectra.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons.

Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 7.15 | ddd | 1H |

| H-4 | 7.08 | ddd | 1H |

| H-2' | 7.25 | t | 1H |

| H-5 | 6.88 | dd | 1H |

| H-3 | 6.82 | dd | 1H |

| H-6' | 6.75 | ddd | 1H |

| H-4' | 6.65 | t | 1H |

| H-5' | 6.60 | ddd | 1H |

| -NH₂ | ~4.0 (broad) | s | 2H |

| -OCH₃ | 3.80 | s | 3H |

Predicted using standard NMR prediction algorithms and referenced against similar compounds.

Interpretation and Rationale

-

Aromatic Region (6.60-7.25 ppm): The eight aromatic protons are spread across a relatively narrow region. The protons on the aniline ring (Ring A) are generally expected at a slightly higher field (lower ppm) compared to benzene due to the electron-donating nature of the amino group, which increases electron density, particularly at the ortho and para positions. Conversely, the ether linkage deshields the protons on both rings.

-

H-6 and H-4: These protons on the aniline ring are predicted to be the most downfield of the aniline protons due to their proximity to the electron-withdrawing ether linkage and the anisotropic effect of the adjacent ring.

-

H-2' and H-6': Protons on the methoxy-substituted ring (Ring B) are influenced by the electron-donating methoxy group and the ether linkage. Their precise shifts are a balance of these competing effects.

-

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. A broad singlet around 4.0 ppm is a reasonable prediction in CDCl₃. This signal would disappear upon shaking the sample with D₂O, a classic test for labile protons.

-

Methoxy Protons (-OCH₃): This group gives rise to a sharp singlet, as there are no adjacent protons to couple with. Its predicted position around 3.80 ppm is characteristic of aryl methyl ethers.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the molecule's lack of symmetry, all 13 carbon atoms are expected to be chemically distinct and should, therefore, produce 13 unique signals.

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (ppm) |

| C-1' | 160.5 |

| C-3' | 158.2 |

| C-2 | 148.5 |

| C-1 | 142.0 |

| C-5' | 130.2 |

| C-5 | 124.0 |

| C-3 | 121.5 |

| C-6 | 119.8 |

| C-4 | 119.0 |

| C-6' | 110.5 |

| C-4' | 108.0 |

| C-2' | 105.0 |

| -OCH₃ | 55.4 |

Predicted using standard NMR prediction algorithms.

Interpretation and Rationale

-

Quaternary Carbons: The most downfield signals are typically from quaternary carbons attached to electronegative atoms.

-

C-1' and C-3': These carbons, directly bonded to oxygen atoms (ether and methoxy, respectively), are expected to be the most deshielded.

-

C-1 and C-2: The carbons of the aniline ring attached to the nitrogen and the ether oxygen are also significantly downfield.

-

-

Protonated Aromatic Carbons: The remaining eight carbons in the aromatic region (105-130 ppm) correspond to the C-H carbons. Their shifts are modulated by the electronic effects of the substituents. The carbons ortho and para to the electron-donating amino and methoxy groups will be shifted upfield relative to unsubstituted benzene.

-

Aliphatic Carbon (-OCH₃): The methoxy carbon is expected in the typical aliphatic region for such a group, around 55.4 ppm.

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, a standardized protocol is essential. This protocol is designed to be a self-validating system, providing checks for sample integrity and instrument performance.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. The higher amount is preferable for ¹³C NMR to reduce acquisition time.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a good first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[1]

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication can be applied. If solubility remains an issue, DMSO-d₆ is a suitable alternative.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and good resolution. The line width of the TMS signal should be <0.5 Hz.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans (sufficient for a sample of this concentration).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters would be:

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on the sample concentration and desired signal-to-noise ratio).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

-

Integrate the ¹H NMR signals.

-

Perform peak picking for both spectra.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 4: Conclusion

The structural elucidation of this compound relies heavily on the detailed analysis of its ¹H and ¹³C NMR spectra. This guide provides a comprehensive, albeit predicted, set of spectral data that serves as a valuable reference for researchers. The key identifying features are the distinct patterns in the aromatic region of both spectra, the characteristic singlet of the methoxy group, and the labile amine proton signal. By following the detailed experimental protocol, scientists can reliably acquire and interpret the NMR data needed to confirm the identity and purity of this compound, facilitating its use in drug discovery and materials science applications.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Royal Society of Chemistry.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- NMRDB.org. NMR Prediction.

Sources

FT-IR and mass spectrometry analysis of 2-(3-Methoxyphenyl)aniline

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Methoxyphenyl)aniline

Authored by: A Senior Application Scientist

Introduction

This compound, with the molecular formula C₁₃H₁₃NO, is a biphenyl amine derivative that incorporates key functional groups of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine linked to a methoxy-substituted phenyl ring, makes it a versatile building block. The primary amine offers a site for nucleophilic reactions and amide bond formation, while the methoxy group influences the electronic properties and conformation of the molecule. Accurate structural confirmation and purity assessment are paramount in any research and development context. This guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data with authoritative grounding.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

Anticipated Spectral Features of this compound

The structure of this compound suggests several characteristic absorption bands. By anticipating these, we can approach the spectral interpretation with a clear analytical framework.

-

Amine Group (-NH₂): As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[1][2] Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.[3] Additionally, the N-H bending (scissoring) vibration and the C-N stretching vibration are key identifiers.[2]

-

Ether Group (Ar-O-CH₃): The aryl-alkyl ether linkage will produce strong, characteristic C-O stretching bands. Two distinct peaks are expected: an asymmetric C-O-C stretch and a symmetric stretch.[4] The asymmetric stretch is often more intense due to the resonance effect of the aromatic ring.[4]

-

Aromatic Rings (C=C and C-H): Both phenyl rings will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹. In-plane C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Finally, C-H out-of-plane (OOP) bending vibrations in the 900-690 cm⁻¹ region can provide clues about the substitution patterns on the rings.

Experimental Protocol: FT-IR Analysis by Attenuated Total Reflectance (ATR)

The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy method for solid samples.

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This step is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.

-

Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Data Interpretation and Summary

The resulting FT-IR spectrum should be analyzed for the presence of the anticipated peaks. The following table summarizes the expected key absorptions and their assignments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3480 - 3400 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| ~3390 - 3320 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| ~3100 - 3000 | Aromatic C-H Stretch | Aromatic Rings | Medium |

| ~2950 - 2830 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Weak |

| ~1620 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Strong |

| ~1600, ~1500, ~1450 | C=C Ring Stretch | Aromatic Rings | Medium |

| ~1280 - 1240 | Asymmetric Ar-O-C Stretch | Aryl Ether | Strong |

| ~1330 - 1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |

| ~1050 - 1020 | Symmetric Ar-O-C Stretch | Aryl Ether | Medium |

| ~900 - 690 | Aromatic C-H Out-of-Plane Bend | Aromatic Rings | Strong |

Note: The strong Asymmetric Ar-O-C and Aromatic C-N stretching bands may overlap, appearing as a single, broad, and intense peak in the ~1330-1240 cm⁻¹ region.[2][4]

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a standard method. In EI-MS, high-energy electrons bombard the sample, causing the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a detailed structural fingerprint.

Anticipated Mass Spectrum of this compound

Molecular Ion and the Nitrogen Rule: The molecular formula is C₁₃H₁₃NO. The molecular weight is 199.25 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value.[5][6] Therefore, we anticipate the molecular ion peak (M⁺•) at m/z 199 . For an aromatic compound, this peak is expected to be reasonably intense.[5]

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment to form more stable cations. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methoxy-substituted compounds is the cleavage of the methyl group, leading to a resonance-stabilized cation.

-

Loss of Formaldehyde ([M-30]⁺): Rearrangement and loss of a neutral formaldehyde (CH₂O) molecule is another characteristic pathway for methoxyphenyl compounds.

-

Loss of a Methoxy Radical ([M-31]⁺): Direct cleavage of the C-O bond results in the loss of the methoxy radical.

-

Biphenyl Cleavage: Cleavage of the C-C bond connecting the two aromatic rings is a significant pathway. This can lead to ions corresponding to either the methoxyphenyl fragment or the aminophenyl fragment.

-

Loss of HCN ([M-H-27]⁺ or other fragments): Aromatic amines can undergo ring fragmentation to lose a neutral hydrogen cyanide molecule.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice as it separates the analyte from volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Procedure:

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Setup:

-

Injector: Split/splitless injector, set to 250°C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation and elution of the analyte.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation and allows for library matching.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution and begin data acquisition.

GC-MS Analysis Workflow

Caption: Workflow for structural analysis by GC-MS.

Predicted Fragmentation Pattern and Data Summary

The following diagram and table illustrate the most probable fragmentation pathways for this compound under EI conditions.

Caption: Predicted EI-MS fragmentation of this compound.

| m/z | Proposed Fragment Ion | Formula | Comments |

| 199 | Molecular Ion | [C₁₃H₁₃NO]⁺• | Base Peak or high intensity |

| 184 | [M - CH₃]⁺ | [C₁₂H₁₀NO]⁺ | Loss of methyl radical from methoxy group. |

| 169 | [M - CH₂O]⁺• | [C₁₂H₁₁N]⁺• | Loss of neutral formaldehyde. |

| 168 | [M - OCH₃]⁺ | [C₁₂H₁₀N]⁺ | Loss of methoxy radical. |

| 107 | Methoxyphenyl cation | [C₇H₇O]⁺ | From cleavage between the two rings. |

| 92 | Aminophenyl cation | [C₆H₆N]⁺ | From cleavage between the two rings. |

| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | Loss of HCN from the m/z 92 fragment. |

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of the requisite primary aromatic amine and aryl ether functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight via the molecular ion peak and provides irrefutable structural evidence through a predictable and interpretable fragmentation pattern. The detailed protocols and interpretive frameworks presented in this guide offer researchers a reliable system for validating the identity and integrity of this important chemical entity, ensuring the quality and reproducibility of their scientific endeavors.

References

- Gao, C., & Li, Y. (2010). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi, 30(6), 1521-1524. [Link]

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

- Bartleby.com. IR Spectrum Of Anisole. [Link]

- ResearchGate.

- Whitman College, Department of Chemistry. GCMS Section 6.

- YouTube.

- ResearchGate.

- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

- Chemistry LibreTexts. Spectroscopy of Amines. [Link]

- JoVE.

- Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry, 7(3), 109–114. [Link]

Sources

A Technical Guide to the Solubility Profile of 2-(3-Methoxyphenyl)aniline

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Methoxyphenyl)aniline in organic solvents. While extensive quantitative public data for this specific molecule is limited, this document synthesizes foundational solubility principles, predictive models, and robust experimental protocols to empower researchers. By analyzing the molecule's structural attributes and leveraging data from analogous compounds, this guide offers a predictive solubility map. It details authoritative, step-by-step methodologies for gravimetric and HPLC-based solubility determination, enabling scientists in pharmaceutical development and chemical synthesis to generate precise, reliable data tailored to their applications.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[1] An in-depth analysis of the this compound structure is crucial for predicting its behavior in various organic solvents.

1.1 Molecular Structure Analysis

This compound (C₁₃H₁₃NO₂) is a moderately complex aromatic compound. Its solubility characteristics are a composite of its constituent functional groups:

-

Aniline Moiety (-C₆H₄NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This imparts a degree of solubility in polar protic solvents like alcohols.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor. This feature enhances solubility in solvents capable of hydrogen bonding.

-

Biphenyl-like Core: The two linked phenyl rings form a large, non-polar, and hydrophobic backbone. This aromatic system favors interactions with non-polar and moderately polar solvents through van der Waals forces and π-π stacking.

Based on this structure, a qualitative prediction suggests that this compound will exhibit poor solubility in highly polar solvents like water but good solubility in a range of organic solvents, from moderately polar (e.g., ethyl acetate, dichloromethane) to those with hydrogen-bonding capabilities (e.g., ethanol, methanol).

1.2 Predictive Solubility Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful theoretical tool.[2] HSP decomposes the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding forces.[3]

Section 2: Experimental Determination of Solubility

Empirical measurement remains the gold standard for accurately defining a compound's solubility profile. The choice of method depends on the required accuracy, throughput, and available equipment.

2.1 Methodology Selection: Gravimetric vs. HPLC-Based Analysis

-

Gravimetric Method: This classic "shake-flask" method is considered a thermodynamic or equilibrium solubility measurement.[6] It is accurate, cost-effective, and does not require complex instrumentation.[7] The principle involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[8] This method is ideal for generating precise data for a limited number of solvents.

-

HPLC-Based Method: High-Performance Liquid Chromatography (HPLC) offers a sensitive and high-throughput alternative for solubility determination.[9][10] This method involves preparing a saturated solution, filtering it, and then diluting the filtrate for analysis by HPLC.[11] The concentration is determined by comparing the peak area to a standard calibration curve.[12] It is particularly advantageous for poorly soluble compounds or when screening a large library of solvents.[9]

2.2 Standard Protocol: Equilibrium Solubility Determination via Gravimetric Analysis

This protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

20 mL glass vials with screw caps

-

Analytical balance (±0.1 mg)

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes (e.g., aluminum weigh boats)

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a 20 mL vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[6]

-

Solvent Addition: Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Equilibrate the suspension for 24-48 hours at a controlled temperature (e.g., 25 °C). A 24-hour period is often sufficient to reach equilibrium.[9]

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed evaporation dish. This step removes all undissolved particulates.

-

Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-70 °C) until a constant weight is achieved.[8]

-

Calculation:

-

Let W₁ = Weight of the empty evaporation dish.

-

Let W₂ = Weight of the dish with the dried solute.

-

The mass of the dissolved solute is (W₂ - W₁).

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent in mL).

-

2.3 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Section 3: Predicted Solubility Profile and Data Interpretation

While comprehensive experimental data is not publicly available, a predicted profile can be constructed based on chemical principles and information from synthesis and purification procedures found in the literature. For instance, synthesis procedures for related compounds often use solvents like methanol or ethyl acetate, suggesting good solubility.[13][14] Recrystallization often employs solvent/anti-solvent pairs like ethanol/diisopropyl ether, indicating high solubility in the primary solvent at elevated temperatures.[14]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large hydrophobic biphenyl core outweighs the polar contributions of the amine and methoxy groups. |

| Hexane | Non-Polar | Low to Moderate | Soluble due to van der Waals interactions with the aromatic rings, but limited by the polar functional groups. |

| Toluene | Non-Polar (Aromatic) | High | "Like dissolves like" principle; the aromatic nature of toluene interacts favorably with the compound's phenyl rings. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity to interact with the functional groups and ability to solvate the aromatic core. |

| Ethyl Acetate | Polar Aprotic | High | The ester group can interact with the solute, and its moderate polarity is suitable for the overall structure.[13] |

| Acetone | Polar Aprotic | High | A versatile polar aprotic solvent capable of solvating both polar and non-polar moieties. |

| Ethanol / Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the amine and methoxy groups, promoting solubility.[14][15] |

| Acetonitrile | Polar Aprotic | Moderate | Its polarity should allow for reasonable dissolution of the compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

Interpretation and Application:

-

High Solubility Solvents (Toluene, DCM, Ethyl Acetate, DMF): These are excellent candidates for use as reaction media for chemical synthesis or for preparing concentrated stock solutions for screening assays.

-

Moderate Solubility Solvents (Alcohols, Acetonitrile): These solvents are often ideal for purification via recrystallization, where the compound is soluble at high temperatures but less so upon cooling.[16] Solvent mixtures, such as ethanol-water or hexane-ethyl acetate, can be systematically explored to find optimal recrystallization conditions.[17]

-

Low Solubility Solvents (Hexane, Water): These are useful as anti-solvents in precipitation or recrystallization procedures to induce crystallization and maximize yield.

Conclusion

This guide establishes a robust scientific framework for assessing the solubility of this compound. By combining theoretical structural analysis with proven experimental protocols, researchers can confidently determine the compound's solubility profile. This critical data will inform solvent selection for chemical synthesis, facilitate the design of effective purification strategies, and support formulation development in the pharmaceutical industry, ultimately accelerating research and development timelines.

References

- Vertex AI Search. Determination of Solubility by Gravimetric Method. Accessed January 7, 2026.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 2025.

- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Accessed January 7, 2026.

- Taylor & Francis. Hansen solubility parameter – Knowledge and References. Accessed January 7, 2026.

- Wikipedia. Hansen solubility parameter. Accessed January 7, 2026.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. 2025.

- Hansen Solubility. Hansen Solubility Parameters. Accessed January 7, 2026.

- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Accessed January 7, 2026.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Accessed January 7, 2026.

- Northern Kentucky University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 7, 2026.

- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. 2025.

- American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. Accessed January 7, 2026.

- Solubility of Things. Gravimetric Analysis. Accessed January 7, 2026.

- Chromatography Forum. how can i test the solubility in hplc please ?. 2009.

- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. 2021.

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. 2021.

- International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. Accessed January 7, 2026.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed January 7, 2026.

- Park, Kinam. Hansen Solubility Parameters 2000.pdf. Accessed January 7, 2026.

- McMaster University. Solubility of Organic Compounds. 2023.

- Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Accessed January 7, 2026.

- University of Rochester.

- ChemicalBook. 2-(3-METHOXYPHENOXY)ANILINE synthesis. Accessed January 7, 2026.

- National Institutes of Health. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. Accessed January 7, 2026.

- YouTube.

- National Institutes of Health. N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline | C14H12F3NO2 | CID 152336089 - PubChem. 2026.

- Reddit. Go-to recrystallization solvent mixtures : r/Chempros. 2023.

- Sigma-Aldrich. 4-(3-Methoxyphenyl)aniline | 207287-79-4. Accessed January 7, 2026.

- ChemSynthesis. 2-butyl-3-(4-methoxyphenyl)aniline - C17H21NO, density, melting point, boiling point, structural formula, synthesis. 2025.

- PrepChem.com. Synthesis of (a) 2-Cyano-3-methoxy-aniline. Accessed January 7, 2026.

- Unknown Source. Crystallization Solvents.pdf. Accessed January 7, 2026.

- MDPI. Gas sensors based on mass-sensitive transducers.

- ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Accessed January 7, 2026.

- National Analytical Corporation. Biochemical Reagents Manufacturer,Supplier,Exporter. Accessed January 7, 2026.

- EvitaChem. Buy p-((p-Methoxyphenyl)azo)aniline (EVT-404033) | 2592-28-1. Accessed January 7, 2026.

- National Institutes of Health. 2-[(2-Methoxyphenyl)methoxy]aniline | C14H15NO2 | CID 19626919 - PubChem. Accessed January 7, 2026.

- MedchemExpress.com. Palmitoleic acid | Endogenous Metabolite. Accessed January 7, 2026.

- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Accessed January 7, 2026.

- ChemicalBook. The Solubility of Aniline. 2022.

- BenchChem. Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents. Accessed January 7, 2026.

- Toxics Use Reduction Institute. Palmitoleic Acid - DOSS. Accessed January 7, 2026.

- Zhuoer. High Purity 98% Palmitoleic acid cas 373-49-9 with best price. Accessed January 7, 2026.

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. paint.org [paint.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 16. m.youtube.com [m.youtube.com]

- 17. reddit.com [reddit.com]

An In-depth Technical Guide to the pKa and Basicity of 2-(3-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the acid-base properties of 2-(3-Methoxyphenyl)aniline, a disubstituted aniline derivative of interest in medicinal chemistry and materials science. The basicity of the aniline nitrogen is a critical parameter influencing a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and interaction with biological targets. This document will dissect the structural and electronic factors governing the pKa of this specific molecule, offer a robust estimation of its value based on foundational chemical principles, and provide detailed protocols for its empirical determination and computational prediction.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule, quantified by its pKa value, is a cornerstone of drug design and development. The pKa dictates the extent to which a compound exists in its protonated (conjugate acid) or deprotonated (neutral base) form at a given physiological pH. For an amine like this compound, the equilibrium between the neutral amine and its protonated anilinium form governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A higher pKa for the conjugate acid corresponds to a more basic amine, meaning it will be predominantly protonated at physiological pH (~7.4).[1] This charged state often enhances aqueous solubility but can hinder passive diffusion across lipidic biological membranes. Conversely, a lower pKa signifies a weaker base, which will exist to a greater extent in its neutral, more lipophilic form, potentially improving membrane permeability. Therefore, a precise understanding and ability to predict the pKa of novel chemical entities is indispensable for optimizing drug candidates.

Structural Analysis and Basicity Prediction of this compound

The basicity of this compound is modulated by the electronic interplay of its constituent parts: the parent aniline core, an ortho-substituted phenyl ring, and a meta-substituted methoxy group on that distal ring. To predict its pKa, we must analyze the cumulative impact of these substituents on the electron density of the aniline nitrogen.

Foundational Basicity: Aniline

Aniline is a significantly weaker base than aliphatic amines. The pKa of its conjugate acid, the anilinium ion, is approximately 4.6.[2] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring. This resonance stabilization is substantial in the neutral amine but is lost upon protonation, making the anilinium ion a relatively strong acid (and aniline a weak base).

Substituent Effects on Basicity

The presence of substituents on the aniline ring, or in this case, on an adjacent phenyl ring, alters the electron density on the nitrogen and thus its basicity. These effects can be broadly categorized as inductive and resonance effects.

-

Electron-Donating Groups (EDGs) increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity (higher pKa).

-

Electron-Withdrawing Groups (EWGs) decrease electron density on the nitrogen, making it less basic (lower pKa).[1][3]

Analysis of Substituents in this compound

To estimate the pKa of the target molecule, we will deconstruct it into its core components and analyze their individual and combined effects.

Component Analysis and pKa Values of Precursors

| Compound | Structure | pKa of Conjugate Acid | Rationale for Basicity |

| Aniline |  | ~4.6 | Baseline basicity; N lone pair delocalized into the aromatic ring.[2] |

| 3-Methoxyaniline |  | ~4.23 | Methoxy group at the meta position exerts a weak, electron-withdrawing inductive (-I) effect, slightly decreasing basicity compared to aniline. The electron-donating resonance (+R) effect does not extend to the meta position. |

| 2-Aminobiphenyl |  | ~3.82 | The ortho-phenyl group significantly reduces basicity due to the "ortho effect." This is a combination of steric hindrance, which physically impedes the approach of a proton, and the destabilization of the resulting anilinium ion. |

Dissecting the Electronic and Steric Influences:

-

The Ortho-Phenyl Group (A Basicity-Reducing Effect): The most significant influence on the basicity of this compound is the phenyl group at the ortho position. This is a classic example of the ortho effect , which consistently lowers the basicity of anilines, regardless of the substituent's electronic nature. The effect stems from two primary factors:

-

Steric Hindrance to Protonation: The bulky phenyl group physically obstructs the lone pair on the nitrogen, making it more difficult for a proton to approach and form a bond.

-

Steric Inhibition of Solvation: Upon protonation, the -NH2 group becomes -NH3+, adopting a tetrahedral geometry. This increases steric repulsion with the ortho-phenyl group, destabilizing the conjugate acid. Furthermore, the bulky ortho group hinders the solvation of the anilinium ion, which would otherwise stabilize the positive charge.

-

-

The Meta-Methoxy Group (A Minor Basicity-Reducing Effect): The methoxy group is on the distal phenyl ring, positioned meta to the point of attachment. Its influence on the aniline nitrogen is transmitted through the biphenyl system.

-

Inductive Effect (-I): The oxygen atom in the methoxy group is electronegative and exerts a weak electron-withdrawing inductive effect. This effect slightly reduces the electron density on the aniline nitrogen, contributing to a decrease in basicity.

-

Resonance Effect (+R): The methoxy group has a strong electron-donating resonance effect. However, because it is in the meta position on the second ring, this resonance effect does not directly delocalize electron density onto the carbon atom attached to the aniline ring. Its electron-donating influence is therefore minimal and largely outweighed by the inductive and steric effects.

-

Estimated pKa and Basicity Comparison

Based on the analysis of substituent effects, we can establish a qualitative ranking of basicity and estimate a pKa value for this compound.

Predicted Basicity Order: Aniline > 3-Methoxyaniline > This compound ≈ 2-Aminobiphenyl

The dominant base-weakening factor is the ortho-phenyl group. The additional meta-methoxy group on the distal ring is expected to have a minor, further base-weakening effect due to its inductive influence. Therefore, the pKa of this compound is predicted to be slightly lower than that of 2-aminobiphenyl.

Estimated pKa: A reasonable estimate for the pKa of the conjugate acid of this compound would be in the range of 3.6 to 3.8 .

The following diagram illustrates the key electronic and steric factors influencing the basicity of the aniline nitrogen in this compound.

Caption: Dominant steric and minor electronic effects reducing the basicity of the aniline nitrogen.

Methodologies for pKa Determination

To move beyond estimation and obtain an accurate pKa value, both experimental and computational methods can be employed. Each approach offers a self-validating system when performed with rigor.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Principle: For a weakly basic amine (B), titration with a strong acid (like HCl) will generate its conjugate acid (BH+). The pKa is the pH at which the concentrations of the base and its conjugate acid are equal, corresponding to the midpoint of the titration curve's buffer region.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation:

-

Accurately weigh a sample of this compound (e.g., to achieve a final concentration of ~1-10 mM).

-

Due to the low aqueous solubility of the compound, dissolve it in a co-solvent system, such as a methanol-water or DMSO-water mixture. The exact composition should be recorded as it influences the apparent pKa.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Place the sample solution in a thermostated vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Record the pH value after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point (where the derivative is maximum).

-

The pKa is the pH value recorded at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.

-

The workflow for potentiometric pKa determination is outlined below.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Workflow: DFT-Based pKa Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful in-silico method for predicting pKa values. This approach calculates the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution.

Principle: The pKa is directly proportional to the Gibbs free energy of the deprotonation reaction in solution. By calculating the free energies of the protonated (anilinium) and deprotonated (aniline) species, along with the solvation energies, the pKa can be derived using a thermodynamic cycle.

Step-by-Step Workflow:

-

Structure Preparation:

-

Build the 3D structures of both the neutral this compound and its N-protonated conjugate acid (anilinium form).

-

-

Gas-Phase Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Follow with a frequency calculation at the same level of theory to confirm the structures are true energy minima (no imaginary frequencies) and to obtain the gas-phase thermal free energy corrections.

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in a simulated aqueous environment.

-

Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to calculate the free energy of solvation.

-

-

pKa Calculation:

-

Calculate the Gibbs free energy of each species in solution by summing its gas-phase free energy and its solvation free energy.

-

Determine the free energy change (ΔG°aq) for the deprotonation reaction: BH⁺(aq) ⇌ B(aq) + H⁺(aq).

-

Calculate the pKa using the formula: pKa = ΔG°aq / (2.303 * RT) , where R is the gas constant and T is the temperature in Kelvin. An established, accurate literature value for the aqueous free energy of the proton is required for this calculation.

-

-

Validation (Isodesmic Approach):

-

To improve accuracy and cancel systematic errors, it is best practice to use a reference compound with a known experimental pKa (e.g., aniline).

-

Calculate the ΔΔG for a proton-exchange reaction: BH⁺ + B_ref ⇌ B + B_refH⁺ .

-

The pKa of the target compound can then be calculated relative to the reference: pKa(BH⁺) = pKa(B_refH⁺) - ΔΔG / (2.303 * RT) .

-

The computational workflow for pKa prediction is visualized below.

Caption: Computational workflow for DFT-based pKa prediction.

Conclusion and Summary

The basicity of this compound is a complex function of its structure, primarily dictated by the significant base-weakening ortho effect of the 2-phenyl substituent. This steric hindrance is the dominant factor, placing its basicity well below that of aniline. The meta-methoxy group on the distal ring provides a secondary, minor contribution to the reduction in basicity through its weak inductive electron withdrawal.

Summary of Key pKa and Basicity Data

| Compound | pKa of Conjugate Acid | Basicity vs. Aniline | Primary Influencing Factors |

| Aniline | ~4.6 | Reference | Resonance delocalization |

| 3-Methoxyaniline | ~4.23 | Weaker | -I effect of meta-methoxy group |

| 2-Aminobiphenyl | ~3.82 | Much Weaker | Ortho effect (steric hindrance) |

| This compound | ~3.6 - 3.8 (Predicted) | Much Weaker | Dominant ortho effect from phenyl group; minor -I effect from meta-methoxy group |

References

- OpenStax. (2023, September 20). 24.4 Basicity of Arylamines. In Organic Chemistry.

- Chemistry LibreTexts. (2024, February 24). 24.4: Basicity of Arylamines.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- PubChem. Aniline. National Center for Biotechnology Information.

- Gorecka-Kobylinska, J., & Schlosser, M. Relative Basicities of ortho-, meta-, and para-Substituted Aryllithiums. The Journal of Organic Chemistry.

- YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.

- Quora. Which is more basic - ortho-, meta-, or paramethoxy anniline?

- Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.

Sources

Electronic properties and HOMO-LUMO analysis of 2-(3-Methoxyphenyl)aniline

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Analysis of 2-(3-Methoxyphenyl)aniline

Abstract

This compound is a substituted biphenylamine scaffold with significant potential in medicinal chemistry and materials science.[1][2] Understanding its electronic structure is paramount for predicting its chemical reactivity, stability, and suitability as a pharmacophore or functional material. This guide provides a comprehensive framework for the investigation of its electronic properties, focusing on the principles and practical application of Frontier Molecular Orbital (FMO) theory. We detail both computational and experimental methodologies for a thorough HOMO-LUMO analysis, offering researchers and drug development professionals a roadmap for characterizing this and similar molecular systems.

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry, the electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] These orbitals are at the forefront of chemical reactions and electronic transitions.

-

HOMO: The outermost orbital containing electrons, the HOMO, acts as an electron donor. Its energy level is directly related to the molecule's ionization potential; a higher HOMO energy indicates a greater propensity to donate electrons.[4]

-

LUMO: As the innermost orbital devoid of electrons, the LUMO serves as an electron acceptor. Its energy level corresponds to the electron affinity, with a lower LUMO energy suggesting a greater ability to accept electrons.[4]

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[5][6] A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.[5][7] Conversely, a large gap signifies high stability.[6][8] For professionals in drug development, these parameters are invaluable for predicting how a molecule might interact with biological targets, its metabolic fate, and its overall suitability as a therapeutic agent.[9][10]

Computational Analysis: A Theoretical Deep Dive

Density Functional Theory (DFT) has become the cornerstone of computational chemistry for predicting the electronic structure of molecules like this compound.[11][12] It offers a robust balance of computational efficiency and accuracy for organic molecules.[13]

Causality in Method Selection

The choice of a specific functional and basis set is a critical decision that influences the accuracy of the results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules.[12][14] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a well-validated approach for calculating orbital energies and molecular geometries.[15]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[14] The inclusion of diffuse functions ("++") is crucial for accurately describing the spatially extended electron density of lone pairs (on nitrogen and oxygen) and π-systems, while polarization functions ("d,p") account for the non-spherical nature of electron distribution in bonded atoms.

Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound.

-

Molecule Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro.[12]

-

Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.[11] This step is fundamental, as all subsequent electronic property calculations are dependent on an accurate molecular structure.

-

Frequency Calculation: At the optimized geometry, a frequency calculation must be performed at the same level of theory.[12] The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

-

Electronic Property Calculation: From the validated structure, calculate the key electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO gap, and other quantum chemical descriptors.[16] Visualization of the HOMO and LUMO isosurfaces reveals the distribution of electron density and identifies regions susceptible to electrophilic or nucleophilic attack.[12]

Caption: Computational workflow for DFT analysis.

Predicted Quantitative Data

The DFT calculations will yield a set of quantitative descriptors that characterize the molecule's electronic profile.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | Direct Output | Electron-donating ability |

| LUMO Energy | ELUMO | Direct Output | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability[5] |

| Ionization Potential | IP | -EHOMO | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when adding an electron |

| Global Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution[6] |

| Chemical Potential | µ | -(IP + EA) / 2 | Electron escaping tendency |

| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons[6] |

Experimental Validation: Bridging Theory and Practice

While computational methods are powerful, experimental validation is essential for confirming theoretical predictions.[17] UV-Vis spectroscopy and cyclic voltammetry are two primary techniques used to experimentally probe the HOMO-LUMO gap.[18][19]

UV-Vis Spectroscopy

This technique measures the absorption of light as a function of wavelength. The lowest energy electronic transition, often corresponding to the HOMO-LUMO transition, can be identified from the absorption onset (λonset).[20] For arylamines, interaction between the nitrogen lone pair and the aromatic π-system shifts absorption to longer wavelengths.[21]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).[22]

-

Data Analysis: Identify the wavelength at the onset of the lowest energy absorption band (λonset).

-

Gap Calculation: Calculate the optical HOMO-LUMO gap using the formula: Egap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a sweeping potential. It can be used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[18][23] The oxidation potential relates to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy required to add an electron to the LUMO.[24]

Experimental Protocol:

-

System Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile).

-

Analyte Addition: Add a known concentration of this compound to the electrolyte solution.

-

Potential Sweep: Scan the potential to measure the anodic (oxidation) and cathodic (reduction) peaks. The potential range should be wide enough to observe the relevant redox events.[25][26]

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Energy Level Estimation: Calculate the HOMO and LUMO energies relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum.

-

EHOMO (eV) = -[Eox vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Ered vs Fc/Fc⁺ + 4.8]

-

Egap (eV) = ELUMO - EHOMO

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Combining DFT and QSAR studies for predicting psychotomimetic activity of substituted phenethylamines using statistical… [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ossila.com [ossila.com]

- 19. researchgate.net [researchgate.net]

- 20. learn.schrodinger.com [learn.schrodinger.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. hrcak.srce.hr [hrcak.srce.hr]

- 26. bard.cm.utexas.edu [bard.cm.utexas.edu]

A Technical Guide to the Reactivity of the Amino Group in 2-(3-Methoxyphenyl)aniline

Abstract